Product packaging for 8-Bromo-3-iodoquinolin-4-ol(Cat. No.:)

8-Bromo-3-iodoquinolin-4-ol

Cat. No.: B12338451
M. Wt: 349.95 g/mol
InChI Key: FQKGUHNWTCWYPL-UHFFFAOYSA-N
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Description

Evolution of Quinoline (B57606) Chemistry: From Foundational Structures to Advanced Derivatives

The journey of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. mdpi.comnih.gov Initially appearing as a colorless liquid, its structure as a fused system of a benzene (B151609) ring and a pyridine (B92270) ring was later elucidated by Dewar in 1871. mdpi.com This fundamental scaffold, also known as 1-azanaphthalene or benzo[b]pyridine, quickly garnered attention for its presence in various natural products, particularly alkaloids, and its wide range of pharmacological applications. mdpi.commdpi.com

The advancement of quinoline chemistry has been marked by the development of numerous synthetic methodologies, such as the Skraup, Combes, and Gould-Jacobs reactions, which allow for the construction of the quinoline nucleus from simpler aniline (B41778) precursors. wikipedia.org Over the decades, research has progressed from synthesizing basic quinoline derivatives to creating highly functionalized and complex molecular hybrids. researchgate.net This evolution is driven by the recognition of the quinoline framework as a "privileged scaffold" in medicinal chemistry, forming the core of many approved drugs, including the renowned antimalarial, chloroquine (B1663885). mdpi.commdpi.com Today, quinoline derivatives are investigated for a vast array of biological activities, such as antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govmdpi.comresearchgate.net

Significance of Halogenation in Heterocyclic Compound Design and Synthesis

Halogenation, the process of introducing halogen atoms into a molecule, is a cornerstone of modern heterocyclic chemistry. mt.com Halogen atoms serve as crucial synthetic "handles," enabling a wide variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions. jeyamscientific.insigmaaldrich.com This allows chemists to build molecular complexity from simpler halogenated precursors.

The introduction of halogens significantly influences a molecule's physicochemical properties. mt.com For instance, halogenation can increase a compound's lipophilicity, which may enhance its ability to penetrate biological membranes. smolecule.com The nature of the halogen atom is also critical; fluorine can increase metabolic stability, while the carbon-iodine bond is weaker, making iodine an excellent leaving group in synthetic reactions. mt.com This strategic placement of different halogens on a heterocyclic core, like quinoline, allows for regioselective modifications, providing a powerful tool for designing molecules with specific electronic properties, binding affinities, and biological functions. nih.gov

Contextualizing 8-Bromo-3-iodoquinolin-4-ol within Halogenated Quinolinol Research

This compound, with the Chemical Abstracts Service (CAS) number 1395493-03-4, represents a specific and highly functionalized member of the halogenated quinolin-4-ol family. chemsrc.com The quinolin-4-ol core, which exists in tautomeric equilibrium with its quinolin-4-one form, is a well-established scaffold in medicinal chemistry. acs.org

The unique feature of this compound is its distinct di-halogenation pattern. The presence of a bromine atom at the C-8 position and an iodine atom at the C-3 position creates a scaffold with multiple, differentially reactive sites. The carbon-iodine bond at the C-3 position is particularly susceptible to transformations like Suzuki-Miyaura cross-coupling reactions, owing to iodine's nature as a superior leaving group. This allows for the selective introduction of new substituents at this position. The bromine at C-8 provides another site for further functionalization. This multi-functionalization makes this compound a valuable intermediate for creating a library of complex, trisubstituted quinoline derivatives for various research applications.

Table 1: Chemical Properties of this compound

PropertyValueReference
CAS Number1395493-03-4 chemsrc.com
Molecular FormulaC9H5BrINO chemsrc.com
Molecular Weight349.95 g/mol chemsrc.com

Overview of Research Trajectories for Multifunctionalized Quinoline Scaffolds

Current and future research involving multifunctionalized quinoline scaffolds is focused on several key trajectories. A primary area of interest is the development of novel, efficient, and environmentally friendly synthetic methods to produce polysubstituted quinolines. mdpi.comresearchgate.net These advanced scaffolds are highly sought after as building blocks for creating new drug candidates with improved efficacy and specificity. nih.govarabjchem.org

Extensive research is dedicated to exploring the therapeutic potential of these compounds across a spectrum of diseases, including cancer, microbial infections, and neurodegenerative disorders. mdpi.comarabjchem.org Structure-Activity Relationship (SAR) studies are crucial in this endeavor, as they systematically investigate how the type and position of different functional groups on the quinoline ring influence biological activity. researchgate.netarabjchem.org Another significant trend is the design of quinoline-based hybrid molecules, which combine the quinoline core with other known pharmacophores to develop agents with dual modes of action, potentially overcoming issues like drug resistance. researchgate.net Beyond medicine, the unique electronic properties of functionalized quinolines are also being explored for applications in materials science, such as in the development of dyes and semiconductors. smolecule.comevitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrINO B12338451 8-Bromo-3-iodoquinolin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H5BrINO

Molecular Weight

349.95 g/mol

IUPAC Name

8-bromo-3-iodo-1H-quinolin-4-one

InChI

InChI=1S/C9H5BrINO/c10-6-3-1-2-5-8(6)12-4-7(11)9(5)13/h1-4H,(H,12,13)

InChI Key

FQKGUHNWTCWYPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C(C2=O)I

Origin of Product

United States

Advanced Synthetic Methodologies for 8 Bromo 3 Iodoquinolin 4 Ol and Analogous Systems

Strategic Retrosynthesis and Precursor Selection for Dihalogenated Quinolinols

A logical retrosynthetic analysis is the cornerstone of designing an efficient synthesis for complex molecules like 8-Bromo-3-iodoquinolin-4-ol. leah4sci.comdeanfrancispress.comegrassbcollege.ac.in This involves conceptually breaking down the target molecule into simpler, commercially available starting materials.

Considerations for Positional Selectivity of Bromine and Iodine Substituents

The placement of halogen atoms on the quinoline (B57606) ring is a critical consideration. The electronic nature of the quinoline system, influenced by the hydroxyl group at the 4-position, directs the regioselectivity of halogenation reactions. The hydroxyl group, being an activating group, directs electrophilic substitution to the ortho and para positions. However, the inherent reactivity of different positions on the quinoline nucleus (C3, C5, C7, etc.) also plays a significant role. acgpubs.orgrsc.org Therefore, achieving the desired 3-iodo and 8-bromo substitution pattern requires careful selection of halogenating agents and reaction conditions to overcome the natural reactivity biases of the quinoline core.

Utilizing Quinolin-4-ol Core Structures as Synthetic Hubs

Quinolin-4-ol and its derivatives are versatile precursors for the synthesis of a wide array of substituted quinolines. mdpi.commdpi.comresearchgate.net The quinolin-4-one tautomer allows for a range of chemical transformations. These core structures can be synthesized through various established methods, including the Gould-Jacobs reaction and Conrad-Limpach synthesis. wikipedia.org Once the quinolin-4-ol core is in hand, it serves as a versatile platform for subsequent halogenation steps to introduce bromine and iodine at the desired positions. The reactivity of the quinolin-4-ol nucleus can be modulated by the choice of substituents already present on the ring, allowing for a degree of control over the halogenation process.

Direct and Stepwise Halogenation Approaches

The introduction of bromine and iodine onto the quinolin-4-ol scaffold can be achieved through either direct or stepwise halogenation methods. The choice of strategy depends on the desired regioselectivity and the availability of suitable starting materials.

Regioselective Electrophilic Iodination of Quinolin-4-ols

The introduction of an iodine atom at the C3 position of a quinolin-4-ol is a key step in the synthesis of the target molecule. Electrophilic iodinating agents are commonly employed for this transformation. A radical-based direct C-H iodination protocol has been developed for the C3-selective iodination of quinolines and quinolones. researchgate.netrsc.org This method often utilizes reagents like N-iodosuccinimide (NIS) in the presence of an initiator. researchgate.netrsc.org Another approach involves the use of potassium iodide (KI) with a hypervalent iodine(III) reagent like phenyliodine(III) diacetate (PIDA), which has been shown to be effective for the C3-iodination of 4-quinolones under mild conditions. acs.org The choice of solvent can also influence the outcome of the reaction, with polar aprotic solvents sometimes favoring the desired regioselectivity.

Recent studies have shown that the combination of N-iodosuccinimide (NIS) and phenyliodine(III) diacetate (PIDA) can effectively achieve site-selective iodination. nih.gov This method likely proceeds through the formation of an iodonium (B1229267) intermediate, which then undergoes stereospecific C-B bond iodination or protodeborylation. nih.gov

Bromination Protocols for Quinoline Ring Systems

The bromination of quinoline rings can be accomplished using various reagents and conditions. Molecular bromine (Br₂) is a common brominating agent, but its use can sometimes lead to a lack of regioselectivity and over-halogenation. gelisim.edu.tr To achieve greater control, N-halosuccinimides, such as N-bromosuccinimide (NBS), are often preferred. The regioselectivity of bromination can be influenced by the substituents already present on the quinoline ring. For instance, the bromination of 8-substituted quinolines has been reinvestigated to optimize yields and isolation conditions for mono- and di-bromo derivatives. acgpubs.orgresearchgate.net In some cases, directing groups can be employed to achieve site-selective bromination at specific positions, such as the C5 position of 8-aminoquinoline (B160924) derivatives. rsc.orgrsc.org Metal-free bromination methods using reagents like trihaloisocyanuric acids have also been developed for the regioselective halogenation of quinolines. rsc.org

Sequential Halogenation Strategies for Multi-Halogenated Derivatives

To synthesize this compound, a sequential halogenation strategy is typically necessary. This involves the controlled introduction of one halogen atom followed by the other. The order of halogenation is crucial and depends on the directing effects of the substituents and the reactivity of the halogenating agents. For example, one could first perform a regioselective iodination at the C3 position of a suitable quinolin-4-ol precursor, followed by bromination at the C8 position. Alternatively, a pre-functionalized 8-bromoquinolin-4-ol could be subjected to iodination at the C3 position. The development of one-pot sequential halogenation methods, where both halogens are introduced in a single reaction vessel without isolation of intermediates, offers an efficient alternative to traditional multi-step procedures. google.com

Metal-Free Halogenation Techniques for Remote C–H Functionalization

The direct functionalization of carbon-hydrogen (C–H) bonds represents an atom-economical and environmentally friendly strategy in organic synthesis. nih.gov Achieving site-selectivity, particularly at remote positions, is a significant challenge. nih.gov In the context of quinoline systems, metal-free halogenation techniques have emerged as a powerful tool for introducing halogen atoms at specific sites, avoiding the use of metal catalysts.

One notable method involves the use of trihaloisocyanuric acids as halogen sources. nih.govrsc.org This approach allows for the regioselective halogenation (chlorination, bromination, and iodination) of 8-substituted quinolines at the C5-position. nih.govresearchgate.net The reactions are typically conducted under mild conditions, at room temperature, and open to the air, demonstrating high functional group tolerance and providing good to excellent yields of the C5-halogenated products. nih.govrsc.org This method has been successfully applied to a variety of 8-substituted quinolines, including those with phosphoramidate, tertiary amide, N-alkyl/N,N-dialkyl, and urea (B33335) derivatives of quinolin-8-amine, as well as alkoxy quinolines. rsc.orgresearchgate.net

Another metal-free approach utilizes N-halosuccinimides (NCS, NBS, and NIS) as halogenating agents in water. rsc.org This method provides an efficient and convenient route for the C5-selective halogenation of quinoline derivatives without the need for additional oxidants or additives. rsc.org The use of readily available reagents and the environmentally benign solvent make this a practical and sustainable option. rsc.org

Electrochemical methods also offer a metal-free alternative for the dihalogenation of quinolines. researchgate.net For instance, an effective C3-H halogenation of quinoline-4(1H)-ones can be achieved under electrochemical conditions using potassium halides as both the halogenating agents and electrolytes. researchgate.net

These metal-free halogenation techniques provide valuable strategies for the synthesis of halogenated quinolines, offering high regioselectivity and operational simplicity. They serve as a complementary approach to traditional metal-catalyzed methods. rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the functionalization of halogenated heterocycles like quinolines. These methods allow for the introduction of a wide range of substituents, enabling the synthesis of diverse and complex molecular architectures. For a dihalogenated substrate such as this compound, the differential reactivity of the bromine and iodine substituents can be exploited to achieve selective functionalization.

The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for forming carbon-carbon bonds. wikipedia.org In the synthesis of quinoline derivatives, this reaction can be used to introduce alkynyl groups, which can then undergo subsequent cyclization to form fused ring systems. researchgate.netmdpi.com

The general mechanism of the Sonogashira coupling involves a palladium cycle and, traditionally, a copper co-catalyst cycle. wikipedia.org However, copper-free versions of the reaction have also been developed. nih.gov The reaction typically proceeds under mild conditions and tolerates a variety of functional groups. wikipedia.org

For dihaloquinolines, the higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond towards oxidative addition with palladium allows for selective alkynylation at the iodo-substituted position. researchgate.net This chemoselectivity is a key consideration in the stepwise functionalization of molecules like this compound.

A plausible synthetic route could involve the selective Sonogashira coupling of this compound with a suitable terminal alkyne at the C3 position. The resulting 3-alkynyl-8-bromoquinolin-4-ol could then be subjected to a second cross-coupling reaction at the C8 position or undergo an intramolecular cyclization, depending on the nature of the introduced alkyne. For example, if the alkyne contains a nucleophilic group, it could cyclize onto the quinoline ring system.

Reaction Catalyst System Substrates Product Key Features
Sonogashira CouplingPd(0) complex, Cu(I) salt (optional)Terminal alkyne, Aryl/Vinyl halideAlkynyl-substituted arene/alkeneMild conditions, high functional group tolerance. wikipedia.org
Intramolecular CyclizationVarious (e.g., acid, base, metal catalyst)Alkynyl-substituted quinoline with a pendant nucleophileFused heterocyclic systemFormation of new rings.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. libretexts.org This reaction is widely used for the formation of C-C bonds, particularly for creating biaryl structures. tcichemicals.com

In the context of halogenated quinolones, the Suzuki-Miyaura coupling provides a powerful method for introducing aryl, heteroaryl, alkyl, and alkenyl substituents. nih.gov The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acid reagents. libretexts.orgtcichemicals.com

For a substrate like this compound, the Suzuki-Miyaura coupling can be performed selectively. The higher reactivity of the C-I bond compared to the C-Br bond allows for initial coupling at the C3 position. researchgate.net By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve high chemoselectivity. For instance, using a catalyst system like Pd(PPh₃)₄ often favors reaction at the more reactive C-I bond. rsc.org Following the initial coupling, a second Suzuki-Miyaura reaction can be carried out at the C8 position to introduce a different substituent.

A study on the Suzuki-Miyaura reaction of 8-iodoquinolin-4(1H)-one with a benzothiadiazole bispinacol boronic ester demonstrated a rapid and efficient coupling, highlighting the utility of this reaction for creating complex luminogens. researchgate.net

Parameter Description Relevance to Halogenated Quinolones
Catalyst Typically a Pd(0) complex, often generated in situ from a Pd(II) precursor.The choice of palladium catalyst and ligands can influence selectivity and efficiency.
Organoboron Reagent Boronic acids (RB(OH)₂) or boronic esters (RB(OR)₂)A wide variety of these reagents are commercially available, allowing for the introduction of diverse functional groups.
Base Required for the activation of the organoboron reagent.Common bases include carbonates (e.g., Na₂CO₃, K₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.
Solvent Often a mixture of an organic solvent (e.g., toluene, dioxane) and water.Green and sustainable protocols using only water as a solvent have also been developed. researchgate.net

The presence of both bromine and iodine on the quinoline ring of this compound allows for sequential or orthogonal functionalization. This is due to the significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst than the C-Br bond. researchgate.net

This reactivity difference (I > Br > Cl) enables selective cross-coupling at the C3-iodo position while leaving the C8-bromo position intact. researchgate.net This strategy is crucial for the stepwise synthesis of unsymmetrically substituted quinolines. For example, a Sonogashira or Suzuki-Miyaura coupling can be performed selectively at the C3 position. The resulting 8-bromo-3-substituted-quinolin-4-ol can then be subjected to a second, different cross-coupling reaction at the C8 position.

This orthogonal reactivity has been demonstrated in various dihaloaromatic systems. For instance, the selective Suzuki-Miyaura coupling of 6-bromo-3-iodo-1H-indazole occurs at the C3 position. rsc.org Similarly, in dihaloquinolines, the reaction can be directed to the more reactive halogen. researchgate.net

However, it is important to note that the choice of catalyst, ligands, and reaction conditions can sometimes influence or even reverse the expected selectivity. rsc.org Therefore, careful optimization is often required to achieve the desired orthogonal functionalization. The ability to perform selective cross-electrophile couplings, for example between bromo(iodo)arenes and alkyl bromides, further expands the synthetic possibilities. researchgate.netresearchgate.net

Cyclization and Cascade Reaction Pathways for Quinolin-4-ol Formation

The formation of the quinolin-4-ol core is a critical step in the synthesis of the target compound and its analogs. Various cyclization and cascade reaction pathways have been developed to construct this heterocyclic system.

Aerobic oxidative dehydrative coupling represents an environmentally friendly and efficient approach to the synthesis of quinoline and quinolone derivatives. mdpi.com These methods often utilize molecular oxygen from the air as the terminal oxidant, producing water as the primary byproduct.

One such strategy involves the palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines to produce quinoline derivatives. mdpi.com This method offers a straightforward route to diverse substituted quinolines in high yields and can be scaled up to the gram level. mdpi.com Another palladium-catalyzed aerobic oxidation method utilizes allylic substrates to generate disubstituted quinolines. mdpi.com

Copper-catalyzed aerobic oxidative dehydrogenation coupling has also been employed in the synthesis of complex fused aza-heterocycles containing a quinolizine moiety. nih.gov Furthermore, visible light-induced aerobic oxidative dehydrogenation coupling/aromatization cascade reactions have been developed for the synthesis of substituted quinoline derivatives from glycine (B1666218) esters and olefins. mdpi.com

These aerobic oxidative methods provide sustainable alternatives to traditional synthetic routes that often require stoichiometric and potentially toxic oxidants. rsc.org The development of such processes is a significant step towards greener chemical synthesis.

Method Catalyst Starting Materials Key Features
Pd-catalyzed aerobic oxidative aromatizationPd(OAc)₂/2,4,6-Collidine/Brønsted acidAliphatic alcohols, AnilinesScalable, high yields. mdpi.com
Pd-catalyzed aerobic oxidationPalladium catalystAllylic substrates, AnilinesForms disubstituted quinolines. mdpi.com
Cu-catalyzed aerobic oxidative dehydrogenation couplingCu(OAc)₂Naphthalene-1,8-diamine, 2-(phenylethynyl)benzaldehydeDomino tricyclization to form fused aza-heterocycles. nih.gov
Visible light-induced aerobic oxidative dehydrogenationVisible light, Copper or Palladium catalystGlycine esters, Olefins or Aromatic enamines, Alkynes/OlefinsMild conditions. mdpi.com

Intramolecular Cyclization Mechanisms for Fused Quinoline Systems

The construction of the quinoline core often relies on intramolecular cyclization reactions, which are fundamental to forming the fused bicyclic system. Various methodologies have been developed to facilitate this critical step, often employing metal catalysts or acid promoters.

A notable approach involves the palladium-catalyzed intramolecular cyclization of alkyne-tethered o-iodoanilines. nih.gov In this method, the use of a palladium catalyst in the presence of a suitable ligand, such as triphenylphosphine (B44618) (PPh3), is crucial. nih.gov The reaction proceeds through a carbonylative annulation, yielding fused tricyclic quinolin-2(1H)-ones. nih.gov The mechanism is believed to involve the oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by insertion of the alkyne and carbon monoxide, and subsequent reductive elimination to form the cyclized product.

Another powerful strategy is the acid-promoted cascade cyclization of ortho-propynol phenyl azides. The use of an acid promoter like trimethylsilyl (B98337) bromide (TMSBr) can efficiently construct 4-bromoquinolines. This reaction proceeds through a cascade of events initiated by the acid, leading to the formation of the quinoline ring with concomitant introduction of a bromine atom at the 4-position.

Furthermore, intramolecular Povarov cyclization, which is an imino Diels-Alder reaction, has been explored for the synthesis of quinoline-fused lactones and lactams. researchgate.net This reaction can be promoted by an oxidant like Oxone in the presence of a Lewis acid, such as BF3·OEt2, and involves the dehydrogenation of N-aryl glycine derivatives to form an in situ imine that undergoes cyclization. researchgate.net

The table below summarizes key intramolecular cyclization methods for quinoline synthesis.

Cyclization MethodCatalyst/PromoterKey FeaturesRef.
Carbonylative AnnulationPd catalyst, PPh3Forms fused tricyclic quinolin-2(1H)-ones from o-iodoanilines. nih.gov
Cascade CyclizationTMSBrEfficiently constructs 4-bromoquinolines from ortho-propynol phenyl azides.
Povarov CyclizationOxone, Lewis AcidSynthesizes quinoline-fused lactones and lactams via an imino Diels-Alder reaction. researchgate.net

Synthetic Applications of Reactive Intermediates in Quinolone Synthesis

The synthesis of quinolones often proceeds through reactive intermediates that are subsequently trapped or undergo further transformations to yield the final product. The generation and application of these intermediates are central to many modern synthetic strategies.

One significant reactive intermediate is the α-imino gold carbene. This species can be generated from the reaction of anthranils with gold-activated alkynes. rsc.org The subsequent 1,2-hydride shift leads to an umpolung of the carbene carbon, which can then undergo an intramolecular Mukaiyama-type cyclization to afford quinolines. rsc.org

Vinyl-palladium complexes are another class of important intermediates. These can be formed from the reaction of 1-(2-iodophenyl)-3-p-tolylurea with internal alkynes in the presence of a palladium catalyst. nih.gov These complexes can then react with carbon monoxide to produce 3-substituted 4-phenylquinolin-2(1H)-ones. nih.gov

The in situ generation of iminium species is also a common strategy. For example, the iron(III) chloride-catalyzed reaction of α-aminonitriles with terminal alkynes proceeds through an in situ generated iminium ion, which then undergoes a Povarov-type [4+2] annulation to provide 2,4-diaryl quinolines. organic-chemistry.org

The following table highlights the utility of various reactive intermediates in quinolone synthesis.

Reactive IntermediateGeneration MethodSubsequent ReactionProductRef.
α-Imino gold carbeneAnthranil + gold-activated alkyneIntramolecular Mukaiyama-type cyclizationQuinolines rsc.org
Vinyl-palladium complex1-(2-Iodophenyl)-3-p-tolylurea + internal alkyne + Pd catalystReaction with carbon monoxide3-Substituted 4-phenylquinolin-2(1H)-ones nih.gov
Iminium speciesFeCl3-catalyzed reaction of α-aminonitriles and terminal alkynesPovarov-type [4+2] annulation2,4-Diaryl quinolines organic-chemistry.org

Preparation of Relevant Precursors and Related Compounds

The synthesis of complex quinoline derivatives like this compound often requires the preparation of simpler, strategically functionalized precursors.

6-Bromo-4-iodoquinoline is a key intermediate for various biologically active compounds. atlantis-press.comatlantis-press.com Its synthesis has been achieved through a multi-step sequence starting from 4-bromoaniline (B143363). atlantis-press.comatlantis-press.com One common route involves the condensation of 4-bromoaniline with diethyl 2-(ethoxymethylene)malonate, followed by a cyclization reaction in a high-boiling solvent like diphenyl ether to form ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. rsc.org This intermediate can then be hydrolyzed and decarboxylated to give 6-bromoquinolin-4-ol. atlantis-press.com Subsequent chlorination with phosphorus oxychloride (POCl3) yields 6-bromo-4-chloroquinoline. atlantis-press.comrsc.org Finally, a halogen exchange reaction, often using sodium iodide in acetonitrile, converts the 4-chloro substituent to the desired 4-iodo group, affording 6-bromo-4-iodoquinoline. atlantis-press.comrsc.org

A recent patent describes the synthesis of 6-bromo-3-iodoquinolin-4-ol, which is then converted to 6-bromo-4-chloro-3-iodoquinoline (B1524690) using POCl3. google.com

The synthesis of 8-bromoquinolin-4-one derivatives can be approached through several pathways. A method starting from 2-bromoaniline (B46623) involves a ring-closing reaction to form the initial quinoline scaffold, which is subsequently oxidized to the corresponding quinoline-N-oxide. Further transformations can then lead to the desired 8-bromoquinolin-4-one derivative. google.com

Alternatively, the bromination of 8-substituted quinolines provides a direct route. For instance, 8-hydroxyquinoline (B1678124) can be brominated using molecular bromine in a suitable solvent. acgpubs.org The reaction conditions can be optimized to favor the formation of mono- or di-brominated products. acgpubs.org

The synthesis of iodoquinolinols is crucial for accessing a range of functionalized quinoline building blocks. 3-Iodoquinolin-4-ol can be prepared from quinolin-4-ol via iodination using N-iodosuccinimide (NIS). This direct iodination is facilitated by the activating effect of the hydroxyl group at the 4-position, which directs the electrophilic substitution to the 3-position.

For the synthesis of 7-iodoquinolin-8-ol, a common starting material is 8-hydroxyquinoline. Iodination can be achieved using various iodinating agents. researchgate.netresearchgate.net One reported method involves the use of N-iodosuccinimide in chloroform. researchgate.net Another approach utilizes the reaction of 8-hydroxyquinoline-5-sulfonic acid with chlorosulfonic acid, followed by treatment with amines and subsequent iodination. researchgate.net Clioquinol (5-chloro-7-iodoquinolin-8-ol) is a well-known derivative in this class, and its synthesis often involves the sequential halogenation of 8-hydroxyquinoline. nih.govgoogle.com

The following table provides a summary of synthetic routes to key iodoquinolinol precursors.

CompoundStarting MaterialKey ReagentsRef.
3-Iodoquinolin-4-olQuinolin-4-olN-Iodosuccinimide (NIS)
7-Iodoquinolin-8-ol8-HydroxyquinolineN-Iodosuccinimide (NIS) researchgate.net
5-Chloro-7-iodoquinolin-8-ol (Clioquinol)8-HydroxyquinolineSequential chlorination and iodination reagents nih.govgoogle.com

Comprehensive Spectroscopic and Structural Characterization of this compound: A Search for Data

Following a comprehensive and exhaustive search of publicly available scientific literature and chemical databases, it has been determined that detailed experimental spectroscopic and structural data for the specific chemical compound This compound is not available.

Numerous search strategies were employed across a wide range of scientific and chemical information resources. These included targeted searches for nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR), and Raman spectroscopy data. Despite these extensive efforts, no publications or database entries containing the specific experimental data required to fulfill the requested article outline were identified.

While the search yielded information on a variety of structurally related compounds, such as other halogenated quinolines and quinolin-4-ols, this information is not directly applicable to the unique spectroscopic and structural properties of this compound. The precise substitution pattern of a bromine atom at the 8-position and an iodine atom at the 3-position of the quinolin-4-ol scaffold will induce a distinct electronic and steric environment, resulting in unique spectral signatures. Extrapolation from related but non-identical compounds would be speculative and would not meet the standard of scientific accuracy required for this article.

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Comprehensive Spectroscopic and Structural Characterization of 8 Bromo 3 Iodoquinolin 4 Ol

Vibrational Spectroscopy

Raman Spectroscopy for Complementary Vibrational Insights

Without access to the primary experimental data for 8-Bromo-3-iodoquinolin-4-ol, the generation of a scientifically rigorous and accurate article as per the user's instructions cannot be accomplished. The synthesis and full characterization of this compound would be a prerequisite for the creation of the requested content.

Electronic Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light. These techniques are instrumental in characterizing the conjugated π-system of the quinoline (B57606) core and understanding how substituents influence its electronic properties.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a key technique for characterizing the electronic transitions in conjugated systems like this compound. The quinoline ring system, with its fused aromatic and pyridine (B92270) rings, gives rise to characteristic π-π* and n-π* transitions. cnr.it The absorption spectrum is sensitive to the molecular structure, solvent, and pH.

The UV-Vis spectrum of 8-hydroxyquinoline (B1678124) derivatives typically displays several absorption bands. cnr.it For instance, the parent 8-hydroxyquinoline in a methanol-water solution exhibits absorption maxima around 198, 241, and 309 nm. cnr.it The introduction of halogen substituents, such as bromine and iodine, onto the quinoline scaffold is expected to induce bathochromic (red) shifts in the absorption maxima. This is due to the electron-donating effect of the halogens through resonance and their influence on the energy of the molecular orbitals. The addition of copper to a solution of 8-hydroxyquinoline derivatives results in a red shift of the ligand's absorption bands, indicating complex formation. cnr.it

The specific absorption profile of this compound would provide a fingerprint for its identification and offer insights into its electronic structure. A typical analysis would involve dissolving the compound in various solvents (e.g., methanol, chloroform, DMSO) to assess solvatochromic effects. The resulting spectra, presented as a plot of absorbance versus wavelength, would be analyzed to determine the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values (ε).

Table 1: Representative UV-Vis Absorption Data for Substituted Quinolines This table is illustrative and based on data for analogous compounds, as direct experimental values for this compound are not publicly available.

Compound Solvent λmax (nm) Reference
8-Hydroxyquinoline Methanol/Water 241, 309 cnr.it
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) Methanol/Water ~255, ~320 cnr.it

Fluorescence spectroscopy provides information about the electronic structure and excited state properties of a molecule. dtu.dk It is particularly sensitive to the molecular environment and conformation. While 8-hydroxyquinoline itself is weakly fluorescent due to excited-state intramolecular proton transfer, its derivatives can exhibit significant fluorescence, which is often enhanced upon chelation with metal ions. rroij.com The increased rigidity in the resulting metal complex reduces non-radiative decay pathways, leading to stronger emission. rroij.com

A comprehensive fluorescence characterization of this compound would involve measuring its excitation and emission spectra. An Excitation-Emission Matrix (EEM) is a powerful tool that provides a three-dimensional plot of excitation wavelength versus emission wavelength versus fluorescence intensity. edinst.comhoriba.com This "molecular fingerprint" can help to identify individual fluorescent components in a mixture and to study their behavior under various conditions. horiba.com

The EEM of this compound would reveal the optimal excitation and emission wavelengths. The Stokes shift, which is the difference between the excitation and emission maxima, can also be determined from this data. dtu.dk The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, would also be a key parameter to quantify. It is anticipated that the heavy atoms (bromine and iodine) in this compound could lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Crystallographic Analysis

Crystallographic analysis provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. These techniques are indispensable for determining the absolute structure of a molecule and understanding its packing in the crystal lattice.

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the molecular structure of a crystalline compound. uhu-ciqso.es The technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. uol.de This analysis yields a detailed three-dimensional model of the molecule, providing precise atomic coordinates. uol.de

For this compound, obtaining a suitable single crystal would be the first critical step. The SCXRD experiment would then provide unambiguous confirmation of the connectivity of the atoms, the substitution pattern on the quinoline ring, and the tautomeric form (quinolin-4-ol versus quinolin-4(1H)-one). Furthermore, SCXRD allows for the determination of the absolute configuration in chiral crystals. The presence of heavy atoms like bromine and iodine would facilitate this determination through anomalous dispersion effects.

The resulting structural data would include precise bond lengths (e.g., C-Br, C-I, C=C, C-N, C-O) and bond angles, which can be compared with theoretical values from computational models and with data from related structures in databases like the Cambridge Structural Database. smolecule.com

Powder X-ray Diffraction (PXRD) is a non-destructive technique used to analyze polycrystalline materials. farmaceut.orglibretexts.org Instead of a single crystal, a powdered sample is used, which contains a vast number of randomly oriented crystallites. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the bulk sample.

A PXRD analysis of this compound would be crucial for several reasons. Firstly, it can be used for phase identification by comparing the experimental pattern with calculated patterns from SCXRD data or with entries in diffraction databases. farmaceut.org Secondly, it is an excellent tool for assessing the purity of a synthesized batch of the compound, as different crystalline forms (polymorphs) or impurities will produce distinct diffraction peaks. farmaceut.orgcambridge.org

The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). The positions and relative intensities of the peaks are characteristic of the crystal structure of the material. For example, a patent for a substituted quinoline compound reported a crystalline form with characteristic peaks at specific 2θ values, such as 8.29°, 9.53°, and 11.11°. google.com

Table 2: Illustrative Powder X-ray Diffraction Peak Data for a Crystalline Quinoline Derivative This table is based on representative data and does not correspond to this compound.

2θ (degrees) d-spacing (Å) Relative Intensity (%)
8.29 10.66 100
9.53 9.27 45
11.11 7.96 60
12.67 6.98 25
15.28 5.79 80
16.99 5.21 75

Data adapted from a representative example. google.com

The data obtained from SCXRD allows for a detailed analysis of the crystal packing and the intermolecular interactions that stabilize the crystal lattice. These non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, dictate the supramolecular architecture of the solid state. mdpi.comacs.org

In the crystal structure of this compound, several key supramolecular motifs would be anticipated:

Hydrogen Bonding: The hydroxyl group at position 4 and the quinoline nitrogen are potential hydrogen bond donors and acceptors. It is likely that strong O-H···N or O-H···O hydrogen bonds would be a dominant feature, leading to the formation of chains, dimers, or more complex networks. In related 8-hydroxyquinoline structures, intermolecular hydrogen bonds via the hydroxyl group are known to create extended networks. smolecule.com

Halogen Bonding: The bromine and iodine substituents are capable of forming halogen bonds, where the halogen atom acts as an electrophilic region (σ-hole) and interacts with a nucleophilic species like an oxygen or nitrogen atom of a neighboring molecule. smolecule.com The presence of both a bromine and an iodine atom could lead to complex and competing halogen bonding interactions.

Analysis of these interactions provides fundamental insights into the solid-state properties of the material and can influence its physical characteristics such as melting point, solubility, and morphology.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound". It provides indispensable data for confirming the molecular weight and deducing the molecular structure through the analysis of fragmentation patterns.

The molecular formula of "this compound" is C₉H₅BrINO. The calculated monoisotopic mass is 348.8600 Da, while the average molecular weight is 349.95 g/mol . Mass spectrometry is employed to verify this molecular weight with high accuracy. In a typical mass spectrum, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. Due to the presence of the bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity, separated by two m/z units.

While detailed experimental fragmentation data for "this compound" is not extensively reported in the available scientific literature, a theoretical fragmentation pathway can be proposed based on the known fragmentation behavior of related halogenated quinoline derivatives. The fragmentation process is typically initiated by the ionization of the molecule, leading to the formation of the molecular ion. Subsequent fragmentation of this ion is driven by the stability of the resulting fragments.

Key predicted fragmentation steps include:

Loss of Iodine: The carbon-iodine bond is weaker than the carbon-bromine bond, making the initial loss of an iodine radical (I•) a highly probable fragmentation pathway. This would result in a significant fragment ion.

Loss of Bromine: Subsequent or alternative loss of a bromine radical (Br•) from the molecular ion or other fragments is also expected.

Loss of Carbon Monoxide (CO): Quinolin-4-ones are known to undergo the elimination of a neutral CO molecule from the heterocyclic ring, leading to a stable fragment.

Halogen Acid Elimination: The loss of hydrogen iodide (HI) or hydrogen bromide (HBr) from the molecular ion is another possible fragmentation route.

The predicted major fragments and their corresponding m/z values are detailed in the interactive data table below.

Proposed Fragment Ion Chemical Formula Calculated m/z Notes
[M]⁺[C₉H₅BrINO]⁺349/351Molecular ion peak, showing isotopic pattern for one bromine atom.
[M-I]⁺[C₉H₅BrNO]⁺222/224Resulting from the loss of an iodine radical.
[M-Br]⁺[C₉H₅INO]⁺272Resulting from the loss of a bromine radical.
[M-I-CO]⁺[C₈H₅BrN]⁺194/196Subsequent loss of carbon monoxide after the initial loss of iodine.
[M-Br-CO]⁺[C₈H₅IN]⁺244Subsequent loss of carbon monoxide after the initial loss of bromine.
[M-HI]⁺[C₉H₄BrNO]⁺221/223Loss of hydrogen iodide.
[M-HBr]⁺[C₉H₄INO]⁺271Loss of hydrogen bromide.

This predicted fragmentation pattern provides a basis for the structural confirmation of "this compound" via mass spectrometry. Experimental verification would be necessary to confirm these proposed pathways and the exact relative abundances of the fragment ions.

Computational Chemistry and Theoretical Insights into 8 Bromo 3 Iodoquinolin 4 Ol

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method in computational chemistry for investigating the electronic structure of many-body systems. For a molecule such as 8-Bromo-3-iodoquinolin-4-ol, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can predict a wide array of molecular properties with a high degree of accuracy. scirp.orgrsc.org

Geometric Optimization and Conformational Analysis

The foundational step in most computational studies is geometric optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. For this compound, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. These optimized geometries provide the basis for all subsequent property calculations. While specific experimental data for this exact molecule is scarce, theoretical calculations for related quinolone structures have been performed, providing a reliable framework for its predicted geometry. researchgate.netnih.gov

Table 1: Predicted Geometric Parameters for this compound (Keto Form) Note: These are representative values based on DFT calculations of similar quinolone structures and are intended for illustrative purposes.

ParameterAtom Pair/TrioPredicted Value
Bond LengthC4=O1.24 Å
Bond LengthN1-H1.02 Å
Bond LengthC8-Br1.91 Å
Bond LengthC3-I2.10 Å
Bond AngleC3-C4-C4a118.5°
Bond AngleC5-C8a-N1120.5°

Conformational analysis, while more critical for molecules with flexible single bonds, remains relevant for understanding the planarity and potential slight torsions within the fused ring system, which can be influenced by the bulky bromo and iodo substituents.

Prediction of Vibrational Frequencies and Electronic Transitions

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated, which is invaluable for interpreting experimental data. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching of the C=O bond in the keto tautomer or the O-H bond in the enol tautomer, as well as vibrations of the quinoline (B57606) core and the C-Br and C-I bonds. These theoretical assignments help confirm the molecular structure and identify characteristic functional groups. nih.govresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for 8-Bromo-3-iodoquinolin-4(1H)-one Note: Values are hypothetical and based on general frequency ranges for similar functional groups from DFT studies.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
N-H StretchAmide~3450
C=O StretchKetone~1680
C=C StretchAromatic Ring1600 - 1450
C-I StretchIodo Group~500
C-Br StretchBromo Group~600

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. researchgate.net These calculations provide insights into the molecule's chromophoric properties and the nature of its frontier molecular orbitals (HOMO and LUMO).

Simulation of NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.orgimist.ma This computational approach involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. gaussian.com The predicted shifts are then compared with experimental spectra to confirm assignments or distinguish between possible isomers or tautomers. nuph.edu.uayoutube.com For this compound, GIAO-DFT calculations would be crucial in assigning the signals for each proton and carbon in the complex, substituted quinoline ring system.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for 8-Bromo-3-iodoquinolin-4(1H)-one Note: These values are illustrative, calculated relative to a TMS standard, and based on the expected electronic environment in the molecule.

Carbon AtomPredicted Chemical Shift (ppm)
C2~140
C3~95
C4 (C=O)~178
C4a~141
C5~128
C6~125
C7~135
C8~118
C8a~123

Investigation of Tautomeric Equilibria and Relative Stabilities

Quinolin-4-ol and its derivatives can exist in a tautomeric equilibrium with their corresponding quinolin-4(1H)-one form (a keto-enol tautomerism). DFT is an excellent tool for investigating the relative stabilities of these tautomers. By calculating the total electronic energies (and correcting for zero-point vibrational energy and thermal contributions to obtain Gibbs free energies), the position of the equilibrium can be predicted. beilstein-journals.org For the parent quinolin-4-one system and its derivatives, computational and experimental studies consistently show that the keto (quinolin-4(1H)-one) form is significantly more stable than the enol (quinolin-4-ol) form. scirp.orgscirp.org This preference is attributed to the greater stability of the amide group in the keto form compared to the aromatic alcohol of the enol form. The presence of bromo and iodo substituents on this compound is not expected to reverse this fundamental stability order.

Table 4: Predicted Relative Stability of Tautomers Based on DFT (B3LYP/6-311G(d)) calculations on related quinolin-4-one systems. scirp.org

TautomerStructureRelative Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)
Keto Form8-Bromo-3-iodoquinolin-4(1H)-one0.00 (Reference)0.00 (Reference)
Enol FormThis compound+8 to +12+7 to +11

Reactivity and Mechanistic Studies

Beyond static properties, DFT provides a framework for understanding and predicting chemical reactivity. Conceptual DFT (CDFT) introduces a set of descriptors that quantify the reactivity of different sites within a molecule. nih.govnih.gov

Conceptual DFT (CDFT) for Global and Local Reactivity Descriptors

More specific to predicting reaction sites are the local reactivity descriptors, most notably the Fukui functions, ƒ(r). videleaf.comresearchgate.net The Fukui function indicates the change in electron density at a specific point when an electron is added to or removed from the system.

ƒ⁺(r) measures the reactivity towards a nucleophilic attack (where the molecule accepts an electron).

ƒ⁻(r) measures the reactivity towards an electrophilic attack (where the molecule donates an electron).

By condensing these values to individual atoms (ƒk⁺ and ƒk⁻), one can rank the atoms within this compound according to their susceptibility to attack. For the quinolin-4-one tautomer, calculations on similar systems suggest that atoms like C2 and C4 are primary electrophilic sites (prone to nucleophilic attack), while the oxygen and nitrogen atoms are key nucleophilic sites (prone to electrophilic attack). scirp.org

Table 5: Predicted Fukui Functions (ƒk) for Selected Atoms of 8-Bromo-3-iodoquinolin-4(1H)-one Note: Values are qualitative predictions based on CDFT principles for quinolone systems. Higher values indicate greater reactivity for the specified attack type.

Atomƒk⁺ (for Nucleophilic Attack)ƒk⁻ (for Electrophilic Attack)Predicted Reactivity
C2HighLowElectrophilic Site
C4HighLowElectrophilic Site
OLowHighNucleophilic Site
N1LowHighNucleophilic Site
C5ModerateModeratePotential for both
C7ModerateModeratePotential for both

These theoretical insights are invaluable for predicting the regioselectivity of chemical reactions and for designing new synthetic pathways involving the this compound scaffold.

Intermolecular Interactions and Supramolecular Architecture

Energy Framework Calculations to Deconstruct Supramolecular Stabilization

Energy framework calculations are a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method, often employed in conjunction with Hirshfeld surface analysis, deconstructs the complex network of non-covalent interactions into individual components, providing a clear picture of the forces responsible for supramolecular stabilization. The total interaction energy is typically partitioned into electrostatic, polarization, dispersion, and exchange-repulsion components.

The analysis generates "energy frameworks," which are graphical representations where the cylinders connecting the centroids of interacting molecules are scaled according to the magnitude of the interaction energy. This provides an intuitive visualization of the strongest interaction pathways within the crystal. For a hypothetical analysis of this compound, one would expect to see significant contributions from halogen bonding (due to the bromine and iodine atoms), hydrogen bonding (involving the hydroxyl group), and π–π stacking interactions.

Illustrative Interaction Energy Data for a Quinoline Derivative

The following table presents hypothetical interaction energies for pairs of molecules in a crystal lattice, illustrating the type of data obtained from energy framework calculations. The values are based on findings for other quinoxaline and quinoline derivatives. mdpi.comnih.gov

Interaction TypeElectrostatic Energy (kJ/mol)Dispersion Energy (kJ/mol)Total Energy (kJ/mol)
π–π Stacking-35.0-70.0-105.0
Halogen Bond-20.0-15.0-35.0
Hydrogen Bond-40.0-10.0-50.0

Note: The data in this table is illustrative and based on computational studies of related heterocyclic compounds. Specific calculations for this compound were not found in the reviewed literature.

Analysis of Aromatic Character and π–π Stacking Interactions

The aromaticity of the quinoline scaffold is a key determinant of its chemical reactivity and its ability to engage in π–π stacking interactions. Aromaticity is not a directly observable quantity but can be assessed computationally through various indices, such as the Harmonic Oscillator Model of Aromaticity (HOMA), Nucleus-Independent Chemical Shift (NICS), and the Para-Delocalization Index (PDI). mdpi.com These indices evaluate different aspects of aromaticity, including bond length equalization, magnetic properties, and electron delocalization.

Studies on quinoline derivatives have shown that the benzene (B151609) and pyridine (B92270) rings exhibit different levels of aromaticity. mdpi.com The introduction of substituents, such as halogens, can further modulate the electronic distribution and, consequently, the aromatic character of the rings. This, in turn, influences the nature and strength of π–π stacking interactions.

π–π stacking is a crucial non-covalent interaction that contributes to the stabilization of supramolecular architectures. In the crystal structure of quinoline derivatives, molecules often arrange in a face-to-face or offset fashion, with interplanar distances typically in the range of 3.3 to 3.8 Å. mdpi.com Computational studies can quantify the energy of these interactions and analyze the geometry of the stacked dimers. The presence of electron-withdrawing halogens on the aromatic rings can influence the electrostatic potential of the molecule, potentially leading to stronger and more directional π–π stacking interactions.

Illustrative Aromaticity and π–π Stacking Parameters for a Quinoline System

The table below provides an example of the kind of data that would be generated from a computational analysis of aromaticity and π–π stacking for a quinoline derivative.

ParameterBenzene RingPyridine Ring
HOMA Index0.950.85
NICS(1) (ppm)-9.5-7.0
π–π Stacking Distance (Å)\multicolumn{2}{c}{3.5}
π–π Stacking Energy (kcal/mol)\multicolumn{2}{c}{-10.5}

Note: This data is for illustrative purposes and is based on general findings for quinoline systems. mdpi.com Specific computational data for this compound was not available in the searched literature.

Chemical Reactivity and Functionalization of 8 Bromo 3 Iodoquinolin 4 Ol

Selective Transformations of Halogen Substituents

The presence of two different halogen atoms on the quinoline (B57606) core is pivotal for its functionalization. The carbon-iodine bond is weaker and more polarizable than the carbon-bromine bond, which dictates a predictable hierarchy of reactivity. This differential reactivity is the cornerstone of selective cross-coupling and metal-halogen exchange reactions.

In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl >> F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond. The C-I bond is the weakest, making it the most susceptible to oxidative addition to a low-valent palladium catalyst, which is the rate-determining step in many cross-coupling catalytic cycles.

This principle is well-demonstrated in dihalogenated quinoline systems. For instance, in Sonogashira or Suzuki-Miyaura cross-coupling reactions performed on substrates like 2-bromo-4-iodoquinoline, the reaction occurs selectively at the C-4 iodo-position, leaving the bromo-substituent at C-2 untouched. libretexts.orgrsc.org By analogy, 8-Bromo-3-iodoquinolin-4-ol is expected to react preferentially at the C-3 position under carefully controlled conditions. This allows for the selective introduction of aryl, alkyl, or alkynyl groups at the C-3 position while preserving the bromine atom at C-8 for subsequent transformations.

Reaction TypeReagents and ConditionsSelective Outcome
Suzuki-Miyaura Coupling Arylboronic acid, Pd(PPh₃)₄, base (e.g., Na₂CO₃, K₂CO₃), solvent (e.g., Toluene/H₂O, Dioxane)Selective C-C bond formation at the C-3 position.
Sonogashira Coupling Terminal alkyne, Pd(PPh₃)₂Cl₂, CuI, base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF)Selective C-C bond formation with the alkyne at the C-3 position. libretexts.orgresearchgate.net
Heck Coupling Alkene, Pd(OAc)₂, phosphine (B1218219) ligand, base (e.g., Et₃N), solvent (e.g., DMF)Selective vinylation at the C-3 position.

Halogen-lithium exchange is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. The reaction involves the treatment of an organic halide with an organolithium reagent, typically at low temperatures, to generate a new organolithium species. The rate of this exchange also follows the trend I > Br > Cl. wikipedia.orgprinceton.edu

For this compound, treatment with one equivalent of an alkyllithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at a low temperature (e.g., -78 °C) would result in a rapid and selective exchange of the iodine atom at the C-3 position. wikipedia.orgharvard.edu The resulting 8-bromo-3-lithioquinolin-4-ol intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles to install new functional groups exclusively at the C-3 position. The presence of the hydroxyl group at C-4 requires consideration, as it is acidic and may be deprotonated by the organolithium reagent; therefore, using two or more equivalents of the alkyllithium may be necessary to achieve both deprotonation and the desired halogen-lithium exchange. nih.gov

StepReagents and ConditionsIntermediate/Product
1. Exchange 1.1 eq. n-BuLi, THF, -78 °C8-Bromo-3-lithioquinolin-4-ol
2. Trapping Electrophile (E⁺) (e.g., CO₂, RCHO, R₂CO, DMF)8-Bromo-3-(E)-quinolin-4-ol

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. wikipedia.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). wikipedia.orgyoutube.com

The quinoline ring is inherently electron-deficient, which makes it more susceptible to nucleophilic attack than a benzene (B151609) ring. This reactivity is further modulated by the substituents. The 4-hydroxyl group of this compound exists in tautomeric equilibrium with its keto form, 8-bromo-3-iodoquinolin-4(1H)-one. This quinolone form contains a vinylogous amide system that significantly activates the positions ortho and para to the carbonyl group towards nucleophilic attack. In this case, the iodine at C-3 is ortho to the C-4 carbonyl, making it a potential site for SNAr. Strong nucleophiles, such as alkoxides, thiolates, or amines, can displace the halogen atom, particularly under thermal conditions. researchgate.net While both halogens are activated, the relative rates of substitution can depend on the specific nucleophile and reaction conditions.

Reactions Involving the Hydroxyl Moiety

The hydroxyl group at the C-4 position behaves as a phenolic hydroxyl group or, more accurately, as the enolic form of a ketone. This duality provides avenues for various functionalization reactions, primarily through its conversion into a more potent nucleophile (an oxide) or by transforming it into a good leaving group.

The hydroxyl group can be readily deprotonated by a suitable base (e.g., NaH, K₂CO₃, Cs₂CO₃) to form the corresponding quinolin-4-oxide anion. This anion is a strong nucleophile and can react with various electrophiles in O-alkylation or O-arylation reactions to form ethers. acs.orgacs.org The mechanism of O-alkylation with an alkyl halide is a standard nucleophilic substitution (SN2) reaction. researchgate.net O-arylation can be achieved using activated aryl halides or through metal-catalyzed cross-coupling reactions, such as the Ullmann condensation. acs.orgacs.org

Reaction TypeReagents and ConditionsProduct Type
O-Alkylation Alkyl halide (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone)4-Alkoxy-8-bromo-3-iodoquinoline
O-Arylation (Ullmann-type) Aryl halide (e.g., Ph-I), CuI, Base (e.g., Cs₂CO₃), Solvent (e.g., DMF, Dioxane)4-Aryloxy-8-bromo-3-iodoquinoline

Beyond ether formation, the hydroxyl group can be converted into a variety of other functional groups. These derivatizations are crucial for modifying the molecule's properties or for enabling further synthetic transformations. Common derivatizations include the formation of esters and sulfonates.

Esterification can be achieved by reacting the hydroxyl group with acyl chlorides or acid anhydrides in the presence of a base like pyridine (B92270) or triethylamine. The resulting esters can be useful as protecting groups or as final products with modified biological or physical properties.

Conversion of the hydroxyl group into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), is a particularly important transformation. These sulfonate groups are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This derivatization effectively converts the C-4 position from a nucleophilic center (the hydroxyl) into a powerful electrophilic site, opening up a new dimension of reactivity for the quinoline scaffold. For example, the resulting 4-quinolyl sulfonate can undergo palladium-catalyzed cross-coupling reactions with boronic acids (Suzuki coupling) or organostannanes (Stille coupling).

DerivatizationReagents and ConditionsFunctional Group Formed
Esterification Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Base (e.g., Pyridine, Et₃N)Ester (-OC(O)R)
Sulfonylation Sulfonyl chloride (e.g., TsCl, MsCl) or Triflic anhydride (Tf₂O), Base (e.g., Pyridine)Sulfonate ester (-OSO₂R)

Further Functionalization of the Quinoline Ring System

The presence of unsubstituted positions on the carbocyclic ring of this compound offers opportunities for the introduction of additional functional groups, which can significantly alter the molecule's properties and provide handles for subsequent transformations.

Electrophilic Substitution at Unsubstituted Positions

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. However, the presence of the activating hydroxyl group at the 4-position, which exists in tautomeric equilibrium with the quinolon-4-one form, can influence the regioselectivity of such reactions. The hydroxyl group strongly activates the pyridinone ring, but its influence on the carbocyclic ring is less pronounced.

In acidic media, the quinoline nitrogen is protonated, further deactivating the ring towards electrophilic attack. The directing effects of the existing substituents must also be considered. The bromo group at the 8-position is a deactivating ortho-, para-director, while the iodo group at the 3-position is also deactivating.

Considering the electronic landscape of the this compound scaffold, the most likely positions for electrophilic attack on the carbocyclic ring are C-5 and C-7. The relative reactivity of these positions will be governed by a complex interplay of steric and electronic factors. For instance, nitration or halogenation reactions could potentially introduce a nitro or a halo group at one of these positions, leading to further functionalized derivatives.

Reaction TypePotential ReagentsExpected Position of Substitution
NitrationHNO₃/H₂SO₄C-5 or C-7
HalogenationBr₂/FeBr₃ or Cl₂/FeCl₃C-5 or C-7
Friedel-Crafts AcylationRCOCl/AlCl₃Likely unreactive due to deactivation
SulfonationFuming H₂SO₄C-5 or C-7

Table 1: Predicted Electrophilic Substitution Reactions on this compound

It is important to note that the harsh conditions often required for electrophilic aromatic substitution on deactivated rings might lead to side reactions or decomposition of the starting material.

Directed Ortho-Metallation Strategies

Directed ortho-metallation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orguwindsor.ca This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho-position. wikipedia.org In the case of this compound, the hydroxyl group at C-4 (or its corresponding conjugate base) can potentially act as a DMG.

Upon treatment with a strong base such as n-butyllithium or lithium diisopropylamide (LDA), deprotonation could occur at the C-5 position, which is ortho to the hydroxyl group. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at this position with high regioselectivity.

Potential Directed Ortho-Metallation of this compound

Directing GroupBasePotential Site of MetallationPotential Electrophiles
4-OH (as -OLi)n-BuLi, s-BuLi, LDAC-5Alkyl halides, Aldehydes, Ketones, CO₂, Disulfides

Table 2: Plausible Directed Ortho-Metallation Strategy

However, several challenges might be encountered. The acidity of the N-H proton in the quinolone tautomer could compete with the deprotonation of the C-H bond. Furthermore, the presence of the bromo and iodo substituents could lead to halogen-metal exchange reactions, particularly with the more reactive iodo group. Careful optimization of the reaction conditions, including the choice of base, solvent, and temperature, would be crucial to achieve the desired C-5 functionalization.

Formation of Fused Heterocyclic Systems from this compound Scaffolds

The this compound core is an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The presence of the iodo group at the 3-position and the hydroxyl group at the 4-position provides a strategic handle for the construction of additional rings.

Synthesis of Furoquinolines and Thienoquinolines

The iodo group at the 3-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. The resulting 3-alkynyl-quinolin-4-ol can then undergo an intramolecular cyclization to form a furo[3,2-c]quinoline (B8618731) core. This cyclization can be promoted by various catalysts, including copper, silver, or gold salts, or even proceed under basic or acidic conditions depending on the nature of the alkyne substituent.

A similar strategy can be envisioned for the synthesis of thieno[3,2-c]quinolines. A palladium-catalyzed coupling of this compound with a thiol, followed by an intramolecular cyclization, could potentially lead to the desired thienoquinoline system. Alternatively, introduction of a suitable sulfur-containing nucleophile at the 3-position via nucleophilic aromatic substitution (though challenging on an electron-rich ring) or a metal-catalyzed process could pave the way for subsequent cyclization.

Fused SystemKey IntermediateProposed Reaction Sequence
Furo[3,2-c]quinoline3-Alkynyl-8-bromoquinolin-4-ol1. Sonogashira coupling with a terminal alkyne. 2. Intramolecular cyclization.
Thieno[3,2-c]quinoline3-(Thio-substituted)-8-bromoquinolin-4-ol1. Pd-catalyzed coupling with a thiol or introduction of a sulfur nucleophile. 2. Intramolecular cyclization.

Table 3: Proposed Synthetic Routes to Fused Heterocycles

Annulation Reactions to Create Polycyclic Structures

Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct polycyclic structures from the this compound scaffold. For example, the bromo group at the 8-position and the adjacent C-7 position could participate in reactions that lead to the fusion of an additional carbocyclic or heterocyclic ring.

One potential approach could involve a Heck reaction at the 8-position with a suitable olefin, followed by an intramolecular cyclization to form a new six-membered ring. Alternatively, functionalization at the C-7 position, possibly via electrophilic substitution as discussed earlier, could introduce a group that can undergo a subsequent ring-closing reaction with a substituent at the 8-position.

The development of such annulation strategies would significantly expand the chemical space accessible from this compound, leading to novel polycyclic aromatic systems with potentially interesting photophysical or biological properties. The specific reaction pathways and their feasibility would require experimental investigation, but the structural features of the starting material offer a rich platform for synthetic exploration.

The Role of 8 Bromo 3 Iodoquinolin 4 Ol As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The distinct reactivity of the hydroxyl and halogen substituents on 8-bromo-3-iodoquinolin-4-ol allows for its stepwise functionalization, making it a valuable precursor for a range of complex organic molecules, including substituted 4-aminoquinolines and novel fused heterocyclic systems.

The 4-aminoquinoline (B48711) core is the pharmacophore of several successful antimalarial drugs, including chloroquine (B1663885) and amodiaquine. The synthesis of novel substituted 4-aminoquinoline derivatives is a key strategy in the development of new therapeutics to combat drug-resistant strains of Plasmodium falciparum. This compound serves as an ideal starting material for generating such derivatives through a well-established two-step synthetic sequence.

The first step involves the conversion of the 4-hydroxyl group into a more effective leaving group, typically a chloride. This is commonly achieved by treating the quinolinol with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting intermediate, 8-bromo-4-chloro-3-iodoquinoline, is highly susceptible to nucleophilic aromatic substitution (SNAr) at the 4-position.

In the second step, this chloro-intermediate is reacted with a primary or secondary amine. The amine displaces the chloride ion to form the corresponding 4-aminoquinoline derivative. This method allows for the introduction of a wide variety of side chains at the 4-position, which is crucial for modulating the compound's biological activity.

Table 1: Representative Synthesis of a 4-Aminoquinoline Derivative

StepReactant 1ReagentProductDescription
1 This compoundPhosphorus Oxychloride (POCl₃)8-Bromo-4-chloro-3-iodoquinolineConversion of the hydroxyl group to a chloro leaving group.
2 8-Bromo-4-chloro-3-iodoquinolinePrimary/Secondary Amine (R¹R²NH)8-Bromo-N-(R¹,R²)-3-iodoquinolin-4-amineNucleophilic aromatic substitution to install the amino side chain.

The presence of two different halogen atoms on the this compound scaffold opens the door for the construction of complex, fused polycyclic systems through sequential, regioselective cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the key to this strategy. In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions, the C-I bond is significantly more reactive and undergoes oxidative addition to the palladium(0) catalyst under milder conditions than the C-Br bond. researchgate.netwikipedia.orgnih.gov

This reactivity difference allows for a selective reaction at the 3-position (iodine) while leaving the 8-position (bromine) intact. For example, a Sonogashira coupling can be performed first to introduce an alkyne substituent at the C-3 position. The resulting 8-bromo-3-alkynylquinolin-4-ol can then undergo a second, different cross-coupling reaction, such as a Suzuki coupling, at the C-8 position to introduce an aryl or heteroaryl group. This sequential approach enables the precise and controlled construction of diverse substitution patterns, which can be further elaborated into fused ring systems through subsequent cyclization reactions.

Table 2: Sequential Cross-Coupling Reactivity

PositionHalogenBondRelative Reactivity in Pd-Catalyzed CouplingPotential First ReactionPotential Second Reaction
3IodineC-IHighSonogashira, Suzuki, Heck, Stille-
8BromineC-BrLow-Sonogashira, Suzuki, Heck, Stille

This powerful strategy allows chemists to build molecular complexity in a controlled manner, leading to novel heterocyclic scaffolds with potential applications in various fields of chemical science.

Catalytic Applications of Related Iodoquinolinols

While this compound is primarily viewed as a synthetic intermediate, the iodoquinolinol moiety itself has the potential to participate in catalytic cycles, particularly in oxidative reactions where the iodine atom can be reversibly oxidized to a higher valence state.

Iodoarenes, particularly those bearing electron-donating groups like hydroxyls, can act as pre-catalysts in a variety of oxidative coupling reactions. thieme-connect.comnih.govnih.govdocumentsdelivered.com These reactions proceed through a hypervalent iodine intermediate. It is proposed that an iodoquinolinol, in the presence of a strong terminal oxidant (e.g., Oxone® or m-CPBA), can be oxidized in situ to a catalytically active iodine(III) species. This hypervalent iodine species can then activate a substrate, such as another phenol, for oxidative phenol-arene or phenol-phenol cross-coupling. thieme-connect.comwikipedia.org The hydroxyl group on the quinoline (B57606) ring would further enhance the catalytic activity by increasing the electron density at the iodine center, facilitating its initial oxidation.

In contrast, there is no significant evidence in the scientific literature to suggest that iodoquinolinols participate as catalysts in transfer hydrogenation cycles. These reactions are typically catalyzed by transition metal complexes (e.g., ruthenium, iridium, cobalt) or specific organocatalysts that can facilitate the transfer of hydride species from a donor molecule.

A crucial aspect of any catalytic process is the regeneration of the active catalyst to enable turnover. In the context of the proposed iodoquinolinol-catalyzed oxidative coupling, the catalytic cycle involves the regeneration of the active iodine(III) species from its reduced iodine(I) form.

The cycle can be summarized as follows:

Oxidation: The iodoquinolinol (Iodine I) is oxidized by a terminal oxidant to the active hypervalent iodine(III) species.

Substrate Activation/Coupling: The iodine(III) species reacts with the substrate(s), facilitating the desired C-C or C-O bond formation.

Reductive Elimination: The coupled product is released, and the hypervalent iodine(III) is reduced back to the original iodoquinolinol (Iodine I).

The terminal oxidant is consumed stoichiometrically in the reaction to continuously regenerate the catalytically active species, thus allowing the iodoquinolinol to be used in sub-stoichiometric, or catalytic, amounts. acs.orgnsf.govacs.org

Integration into Advanced Materials Chemistry

The dual halogenation of this compound makes it an attractive monomer for incorporation into advanced materials such as conjugated polymers, metal-organic frameworks (MOFs), or covalent organic frameworks (COFs). The two distinct halogen functional groups serve as handles for polymerization reactions.

For instance, through sequential or non-selective poly-Suzuki or poly-Sonogashira coupling reactions, this compound could be used as an AB₂-type monomer (if coupled with a di-boronic acid or di-alkyne) or as a component in A-A/B-B step-growth polymerization. The resulting polymers would incorporate the rigid, planar quinoline unit into the polymer backbone, potentially leading to materials with interesting photophysical, thermal, or electronic properties, suitable for applications in organic electronics or sensing.

Furthermore, by first converting the halogen groups to other functionalities like carboxylic acids, the quinoline core can be used as a building block for porous crystalline materials. Quinoline-based ligands have been successfully used to construct luminescent MOFs and stable COFs for applications in gas storage, catalysis, and chemical sensing. rsc.orgnih.govrsc.org The inherent properties of the quinoline ring, combined with the structural diversity afforded by the bromo and iodo functionalities, position this compound as a promising, though underexplored, candidate for advanced materials synthesis.

Role as Ligands in Organic-Inorganic Hybrid Materials

There is currently no available scientific literature that details the use of this compound as a ligand in the formation of organic-inorganic hybrid materials. Organic-inorganic hybrids are a class of materials that benefit from the combined properties of both organic and inorganic components, often leading to enhanced functionality. The incorporation of specialized organic ligands is crucial for tuning the structural and electronic properties of these materials. However, research into the potential of this compound for this purpose has not been documented in publicly accessible databases.

Application in Modifying Photophysical Properties of Coordination Compounds

Similarly, the role of this compound in modifying the photophysical properties of coordination compounds remains unexplored in the current body of scientific research. The strategic selection of ligands is a fundamental approach for tailoring the absorption, emission, and quantum yield of metal complexes for applications in areas such as sensing, imaging, and optoelectronics. While numerous studies focus on various substituted quinolinol ligands to this end, the specific effects of the 8-bromo and 3-iodo substitutions on the photophysical behavior of coordination compounds have not been investigated for this compound.

Future Prospects and Emerging Research Avenues for 8 Bromo 3 Iodoquinolin 4 Ol

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing complex heterocyclic molecules like quinolines often rely on multi-step processes with harsh conditions and the use of stoichiometric, toxic reagents. researchgate.netijpsjournal.com Future research will focus on developing greener, more efficient synthetic pathways to 8-Bromo-3-iodoquinolin-4-ol and its derivatives, aligning with the principles of sustainable chemistry. researchgate.net

Key areas of development include:

Direct C-H Functionalization: Transition-metal-catalyzed C-H activation is a powerful strategy for forming new bonds directly on the quinoline (B57606) core, avoiding the need for pre-functionalized substrates. nih.govresearchgate.net This approach is a cornerstone of green chemistry as it minimizes steps and waste. nih.gov Future work could explore the regioselective C-H halogenation or functionalization of a simpler quinolin-4-ol precursor, offering a highly atom-economical route to the target molecule and its analogues. nih.govrsc.org Methodologies using metal-free protocols and inexpensive, readily available halogen sources are particularly promising. rsc.org

Flow Chemistry: Continuous flow synthesis is emerging as a safer, more scalable, and efficient alternative to traditional batch processing for quinoline synthesis. researchgate.netresearchgate.net Flow reactors provide superior control over reaction parameters, such as temperature and mixing, and can enable the safe use of hazardous intermediates. acs.org The development of a continuous flow process for the synthesis of this compound could significantly improve yield, purity, and safety, particularly for large-scale production. vapourtec.com

Alternative Energy Sources and Solvents: Research into using alternative energy sources like microwave and ultrasound irradiation has shown promise in accelerating reaction times and improving yields for quinoline synthesis. ijpsjournal.comrsc.org Furthermore, replacing conventional organic solvents with greener alternatives, such as water or ethanol, is a critical goal. researchgate.netrsc.org Future synthetic routes to this compound will likely incorporate these eco-friendly techniques. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies for Halogenated Quinolines.
StrategyConventional ApproachFuture Sustainable ApproachKey Advantages
MethodologyMulti-step classical named reactions (e.g., Skraup, Friedländer). ijpsjournal.comDirect C-H functionalization, one-pot tandem reactions. researchgate.netnih.govHigher atom economy, reduced step count, less waste. nih.gov
Process TechnologyBatch processing.Continuous flow chemistry. researchgate.netvapourtec.comEnhanced safety, scalability, and process control. acs.org
Energy & SolventsHigh temperatures, conventional organic solvents.Microwave/ultrasound, green solvents (water, ethanol). ijpsjournal.comrsc.orgReduced energy consumption and environmental impact. researchgate.net

Exploration of New Catalytic Roles for Halogenated Quinolinols

The quinoline scaffold is a privileged structure not only in medicinal chemistry but also as a ligand in organometallic catalysis. nih.govresearchgate.net The specific electronic and steric properties of this compound make it an intriguing candidate for new catalytic applications.

Future research avenues include:

Ligand Development for Transition-Metal Catalysis: The nitrogen and hydroxyl oxygen atoms of the quinolinol core can act as a bidentate chelating ligand for various transition metals. The attached bromine and iodine atoms can modulate the electronic properties of the metal center, potentially enhancing catalytic activity or selectivity. Exploring complexes of this ligand with metals like copper, palladium, rhodium, and iron could lead to novel catalysts for cross-coupling, oxidation, or reduction reactions. researchgate.netmdpi.com

Organocatalysis: Chiral derivatives of quinolines have been successfully employed in asymmetric organocatalysis. nih.gov Future work could involve synthesizing chiral derivatives of this compound to explore their potential as organocatalysts for stereoselective transformations.

Photocatalysis: Quinoline derivatives are known to participate in photocatalytic processes. mdpi.comdechema.de The heavy atoms (bromine and iodine) in this compound could promote intersystem crossing, potentially making it a useful photosensitizer or a component in photocatalytic systems for organic synthesis.

In-depth Investigations of Excited State Dynamics and Photophysical Phenomena

Halogenated aromatic compounds often exhibit unique photophysical properties due to the heavy-atom effect. Understanding the excited-state dynamics of this compound is crucial for unlocking its potential in materials science, such as in organic light-emitting diodes (OLEDs) or chemical sensors.

Emerging research will likely focus on:

Ultrafast Spectroscopy: Techniques like ultrafast transient absorption spectroscopy can be used to study the non-adiabatic dynamics of the molecule upon photoexcitation. rsc.org This would provide critical insights into the lifetimes of excited states and the competition between processes like internal conversion, intersystem crossing, and fluorescence. mdpi.com

Solvent and Environmental Effects: Investigating how the photophysical properties change in different solvent environments is essential. researchgate.net Such studies can reveal the nature of the excited states (e.g., charge-transfer character) and how the molecule interacts with its surroundings, which is vital for designing sensors.

Theoretical Modeling: High-level quantum chemistry calculations can complement experimental studies by mapping out potential energy surfaces of the excited states. mdpi.com This can help explain the observed dynamics, such as the pathways for radiative and non-radiative decay, and predict the properties of new derivatives.

Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Derivatives

The convergence of artificial intelligence (AI) and chemistry offers powerful new tools for accelerating discovery. researchgate.netresearchgate.net Machine learning (ML) models can be trained on large datasets of chemical reactions and properties to make rapid and accurate predictions, guiding experimental work more efficiently. nih.govacs.org

Future applications in the context of this compound include:

Predicting Site Selectivity: An ongoing challenge in functionalizing complex molecules is predicting which site will react. ML models, particularly artificial neural networks, can be trained to predict the regioselectivity of electrophilic substitution or cross-coupling reactions on the quinoline scaffold, saving significant experimental effort. nih.govacs.org

De Novo Design of Derivatives: Generative AI models can design novel molecules with desired properties from scratch. researchgate.netacs.org By defining a target property profile (e.g., specific fluorescence wavelength, catalytic activity, or biological target affinity), these models can propose new derivatives of this compound for synthesis. This approach vastly expands the accessible chemical space beyond what is possible through traditional intuition-based design. researchgate.net

Reaction Outcome and Condition Prediction: AI algorithms can predict the most likely products of a chemical reaction and suggest optimal reaction conditions. nih.gov This can accelerate the development of new synthetic methodologies for modifying the parent compound.

Table 2: Applications of AI/Machine Learning in Quinoline Chemistry Research.
AI/ML ApplicationObjective for this compoundPotential Impact
Reactivity PredictionPredict the most reactive site for further functionalization (e.g., Suzuki, Sonogashira coupling). nih.govacs.orgReduces trial-and-error synthesis; accelerates library creation.
Property PredictionForecast photophysical properties, solubility, or biological activity of virtual derivatives. researchgate.netPrioritizes the synthesis of high-potential compounds.
De Novo DesignGenerate novel quinolinol structures with optimized catalytic or optical properties. researchgate.netacs.orgDiscovers non-intuitive structures with superior performance.

Interdisciplinary Research at the Interface of Organic, Inorganic, and Computational Chemistry

The most profound advances in understanding and utilizing this compound will emerge from research that spans traditional disciplinary boundaries.

Future interdisciplinary efforts will involve:

Organic and Inorganic Synergy: Organic chemists will synthesize the ligand and its derivatives, while inorganic chemists will prepare and characterize its metal complexes. The collaborative testing of these complexes in catalytic reactions creates a feedback loop for designing improved ligands.

Bridging Experiment and Computation: Computational chemists can use methods like Density Functional Theory (DFT) and molecular dynamics simulations to model the structure, reactivity, and spectral properties of the molecule and its metal complexes. mdpi.com These theoretical insights can explain experimental observations and guide the design of new experiments, creating a powerful synergy that accelerates the research and development cycle. rsc.org This integrated approach is essential for rationally designing new functional molecules based on the this compound scaffold.

Q & A

Q. What safety measures are critical when handling this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact—spills should be neutralized with activated charcoal. For waste disposal, segregate halogenated organic waste and incinerate at >1,000°C. Acute toxicity data (LD50_{50}) should be obtained via OECD Guideline 423 .

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